8-Fluoro-6-methyl-4-quinolinol
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Overview
Description
8-Fluoro-6-methyl-4-quinolinol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine into the quinoline structure enhances its biological activity and imparts unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methyl-4-quinolinol typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorine atom at the desired position. The reaction conditions often include the use of strong acids or bases, and the process may involve multiple steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-methyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which may possess different biological activities and properties .
Scientific Research Applications
8-Fluoro-6-methyl-4-quinolinol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methyl-4-quinolinol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved in its action include inhibition of bacterial DNA-gyrase and other critical enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-quinolinol
- 8-Fluoro-4-quinolinol
- 6,8-Difluoro-4-quinolinol
Comparison
8-Fluoro-6-methyl-4-quinolinol is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct biological activities and chemical properties. Compared to other fluorinated quinolines, it may exhibit enhanced antibacterial activity and different pharmacokinetic profiles .
Properties
CAS No. |
1065092-76-3 |
---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8FNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) |
InChI Key |
MAIFKYBUSMYGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC=CC2=O |
Origin of Product |
United States |
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